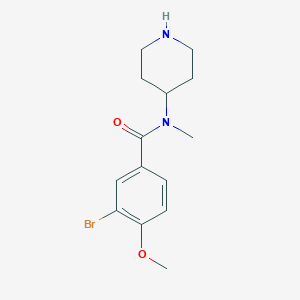![molecular formula C22H19N3O B7559492 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline, also known as MIQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MIQ belongs to the class of quinoline derivatives and has been found to possess various biological properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and phosphodiesterase, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has been found to possess antioxidant properties and has been shown to scavenge free radicals, which are known to contribute to the development of various diseases. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has several advantages for use in lab experiments. This compound is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, this compound is stable and can be easily synthesized, making it a cost-effective compound for lab experiments. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of 2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound has been found to possess anti-cancer, neuroprotective, and anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of these diseases. Finally, studies are needed to determine the safety and toxicity of this compound in humans, which will be important for the development of this compound-based drugs.
合成法
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Other methods that have been used for the synthesis of this compound include the Friedlander synthesis and the Skraup synthesis.
科学的研究の応用
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, neurodegenerative diseases, and inflammation. This compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-15-14-23-22(25)16-26-20-12-7-17(8-13-20)6-10-19-11-9-18-4-2-3-5-21(18)24-19/h2-15H,16H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBNTVYDSOXQM-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)


![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)




![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)